4'-methoxy-3-thiomorpholinomethyl benzophenone
Overview
Description
4’-Methoxy-3-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.45 g/mol It is known for its unique structural features, which include a methoxy group, a thiomorpholine ring, and a benzophenone core
Preparation Methods
The synthesis of 4’-Methoxy-3-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.
Attachment of the Thiomorpholine Ring: This step involves the reaction of the benzophenone derivative with thiomorpholine under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4’-Methoxy-3-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiomorpholine groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4’-Methoxy-3-thiomorpholinomethylbenzophenone has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The methoxy and thiomorpholine groups play crucial roles in binding to enzymes or receptors, potentially affecting their activity. The benzophenone core may also participate in photochemical reactions, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
4’-Methoxy-3-thiomorpholinomethylbenzophenone can be compared with similar compounds such as:
4-Methoxybenzophenone: Lacks the thiomorpholine ring, making it less versatile in certain reactions.
3-Thiomorpholinomethylbenzophenone: Does not have the methoxy group, which may affect its reactivity and binding properties.
4’-Methoxy-3-hydroxybenzophenone: Contains a hydroxyl group instead of the thiomorpholine ring, leading to different chemical and biological properties.
Biological Activity
4'-Methoxy-3-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H20N2O2S
- CAS Number : 898762-82-8
This compound features a benzophenone core structure with a methoxy group and a thiomorpholinomethyl side chain, which may contribute to its biological activity.
Benzophenones, including this compound, are known to interact with various biological targets, leading to significant cellular changes. The mechanisms include:
- Antitumor Activity : Benzophenone derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. They target multiple signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Activity : Research indicates that benzophenones exhibit antimicrobial properties against various pathogens, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Biological Activity Data
Table 1: Biological Activity Summary of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Antimicrobial | Effective against bacteria and fungi | |
Anti-inflammatory | Reduction in inflammatory markers |
Case Studies and Research Findings
- Antileishmanial Studies : In a study focused on the synthesis and screening of benzophenone derivatives, several compounds exhibited antileishmanial activity. While specific data on this compound was not highlighted, the overall class showed promising results against Leishmania major with IC50 values ranging from 1.19 to 82.30 µg/ml .
- In Silico Studies : Molecular docking simulations have been employed to predict the binding affinity of various benzophenone derivatives to biological targets. This computational approach suggests potential therapeutic applications for compounds similar to this compound in treating diseases like cancer and infections .
- In Vitro Studies : Laboratory experiments have demonstrated that certain benzophenone derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMDASOHFDIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643355 | |
Record name | (4-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-82-8 | |
Record name | Methanone, (4-methoxyphenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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